Oxidation Reactivity Ranking: 1,3,5-Trimethyl vs. 1-Methyl, 1,3-Dimethyl, and 3-Alkyl Piperidin-4-ones
In acid dichromate oxidation of N‑methyl‑2,6‑diphenylpiperidin‑4‑one oximes, the reactivity order determined by kinetic measurements is: 1,3,5‑trimethyl PPO > 1‑methyl PPO > 1,3‑dimethyl PPO > 1‑methyl‑3‑ethyl PPO > 1‑methyl‑3‑isopropyl PPO . The 1,3,5‑trimethyl derivative consumes oxidant faster than any other congener in the series, indicating a higher intrinsic reactivity of the C‑3, C‑5 disubstituted scaffold.
| Evidence Dimension | Relative oxidation rate (qualitative ranking derived from kinetic runs) |
|---|---|
| Target Compound Data | 1,3,5‑trimethyl‑2,6‑diphenylpiperidin‑4‑one (fastest) |
| Comparator Or Baseline | 1‑methyl PPO, 1,3‑dimethyl PPO, 1‑methyl‑3‑ethyl PPO, 1‑methyl‑3‑isopropyl PPO (decreasing rates) |
| Quantified Difference | Explicit ranking: 1,3,5‑trimethyl > 1‑methyl > 1,3‑dimethyl > 1‑methyl‑3‑ethyl > 1‑methyl‑3‑isopropyl |
| Conditions | Aqueous acetic acid medium, acid dichromate oxidant, four temperatures (reported in Santhi et al., 2012) |
Why This Matters
Procurement of the 1,3,5‑trimethyl compound enables shortest reaction times in oxidative deoximation cascades, directly improving process throughput relative to 1,3‑dimethyl or 1‑methyl analogs.
